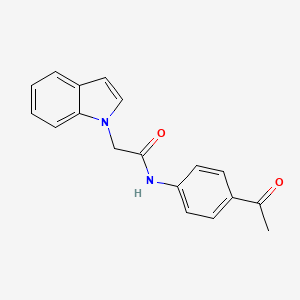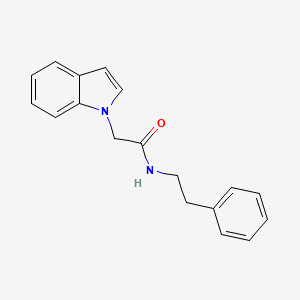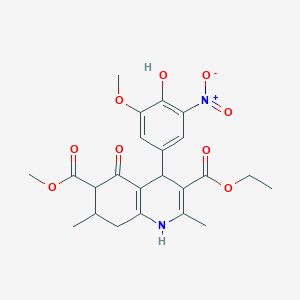![molecular formula C16H11BrFN5 B4104868 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104868.png)
7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Descripción general
Descripción
7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine, also known as BRD-0705, is a small molecule compound used in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs play a crucial role in the development of various diseases, including cancer and neurological disorders. Inhibition of HDACs by 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In neurological disorders, 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine reduces oxidative stress and inflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by activating tumor suppressor genes. In neurological disorders, 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine reduces oxidative stress and inflammation, leading to neuroprotection. It has also been shown to have anti-inflammatory and antioxidant properties, which are beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments include its potent anticancer and neuroprotective properties. It is also a small molecule compound, which makes it easier to study its mechanism of action. However, the limitations of using 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments include its high cost and limited availability. It is also important to note that 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine may have off-target effects, which need to be considered when interpreting the results of lab experiments.
Direcciones Futuras
There are several future directions related to 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One of the future directions is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another future direction is to study its potential use in combination with other neuroprotective agents to enhance its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine and to identify its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN5/c17-12-5-1-11(2-6-12)15-9-14(10-3-7-13(18)8-4-10)19-16-20-21-22-23(15)16/h1-9,15H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSUFNXSFNIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104811.png)


![4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4104830.png)
![5-(2,4-dichlorophenyl)-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104842.png)
![N-(2-methoxyethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4104855.png)

![2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine](/img/structure/B4104865.png)

![6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2,5-dimethoxyphenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104877.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104882.png)
![3-{[2-(4-benzyl-1-piperidinyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4104884.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4104890.png)